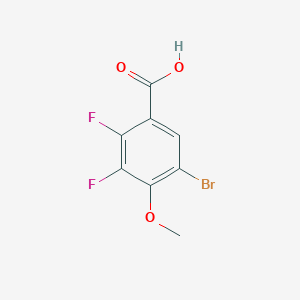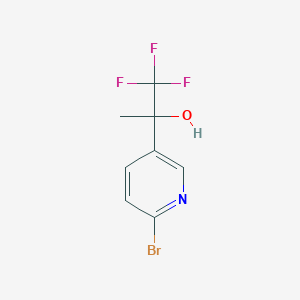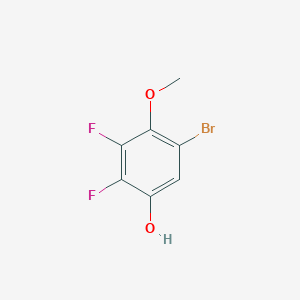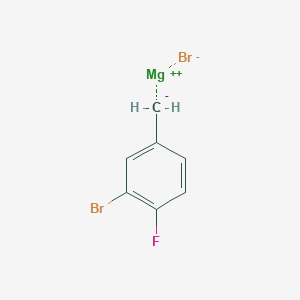
5-Bromo-2,3-difluoro-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,3-difluoro-4-methoxybenzoic acid is a chemical compound with the CAS Number: 1780570-14-0 . It has a molecular weight of 267.03 . This compound is solid in physical form . It is stored at a temperature between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H5BrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.03 . It is a solid at room temperature . The storage temperature for this compound is between 2-8°C .科学研究应用
5-Br-2,3-DF-4-MBA has been studied for its potential applications in scientific research. This compound has been used in drug synthesis, analytical chemistry, and biochemistry. In drug synthesis, 5-Br-2,3-DF-4-MBA has been used as a building block for the synthesis of various drugs, such as antibiotics and anti-cancer agents. In analytical chemistry, this compound has been used as a reagent in various analytical techniques, such as HPLC and GC. In biochemistry, 5-Br-2,3-DF-4-MBA has been used as a substrate for various enzymes and as a reagent for various biochemical reactions.
作用机制
The mechanism of action of 5-Br-2,3-DF-4-MBA has been studied in detail. This compound is known to act as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase. It is also known to act as an agonist of various receptors, such as the 5-HT2A receptor. Furthermore, 5-Br-2,3-DF-4-MBA is known to act as a modulator of various signaling pathways, such as the PI3K/Akt pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2,3-DF-4-MBA have been studied in detail. This compound is known to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It is also known to have neuroprotective effects and to modulate the activity of various neurotransmitters, such as serotonin and dopamine. Furthermore, 5-Br-2,3-DF-4-MBA is known to have immunomodulatory effects and to modulate the activity of various immune cells, such as T cells and B cells.
实验室实验的优点和局限性
The use of 5-Br-2,3-DF-4-MBA in laboratory experiments has several advantages and limitations. One of the main advantages of this compound is its high solubility in both organic and aqueous solvents, which makes it suitable for a variety of applications. Furthermore, this compound is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, one of the main limitations of 5-Br-2,3-DF-4-MBA is its low solubility in some solvents, such as dimethyl sulfoxide (DMSO).
未来方向
The potential future directions for 5-Br-2,3-DF-4-MBA are numerous. This compound could be used to develop new drugs for the treatment of various diseases, such as cancer and neurological disorders. Furthermore, this compound could be used to develop new analytical techniques for the detection and quantification of various compounds. Additionally, 5-Br-2,3-DF-4-MBA could be used to develop new immunomodulators and to study the effects of various compounds on the immune system. Finally, this compound could be used to develop new methods for the synthesis of various compounds.
合成方法
5-Br-2,3-DF-4-MBA can be synthesized using a variety of methods, such as the Williamson ether synthesis, the palladium-catalyzed bromination of an aromatic ring, and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alcohol and an alkoxide to form an ether. The palladium-catalyzed bromination of an aromatic ring involves the reaction of an aromatic ring with bromine in the presence of a palladium catalyst. The Grignard reaction involves the reaction of an organomagnesium halide with an electrophile. The synthesis of 5-Br-2,3-DF-4-MBA can also be accomplished using a combination of these methods.
安全和危害
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
5-bromo-2,3-difluoro-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWPEGWVUNWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)








![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)